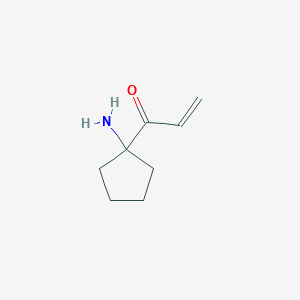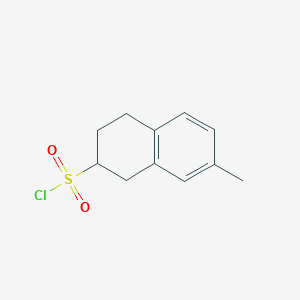![molecular formula C9H14O4 B13154208 Methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13154208.png)
Methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is characterized by its oxaspirohexane ring, which is a six-membered ring containing an oxygen atom. The presence of the methoxy and methyl groups further adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the reaction of epoxy derivatives of 3-methylenecyclobutane-1-carbonitrile and methyl 3-methylenecyclobutane-1-carboxylate. These reactions are carried out in the presence of lithium diisopropylamide in an aprotic medium .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:
Isomerization: This compound can undergo prototropic isomerization to form 3-hydroxymethylbicyclobutane-1-carboxylic acid derivatives.
Substitution Reactions: The methoxy and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Lithium Diisopropylamide (LDA): Used in the isomerization reactions.
Aprotic Solvents: Such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), are commonly used to facilitate these reactions.
Major Products Formed
3-Hydroxymethylbicyclobutane-1-carboxylic Acid Derivatives: Formed through isomerization reactions.
Scientific Research Applications
Methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with various molecular targets. The oxaspirohexane ring can interact with enzymes and receptors, potentially leading to biological effects. The exact pathways and targets are still under investigation, but its unique structure suggests it could modulate specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-oxaspiro[2.3]hexane-5-carboxylate: Shares a similar spirocyclic structure but lacks the methoxy group.
Methyl 5-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate: Contains a larger spirocyclic ring.
Uniqueness
Methyl 5-methoxy-2-methyl-1-oxaspiro[23]hexane-2-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure
Properties
Molecular Formula |
C9H14O4 |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C9H14O4/c1-8(7(10)12-3)9(13-8)4-6(5-9)11-2/h6H,4-5H2,1-3H3 |
InChI Key |
CGSMANWGMUNDOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(O1)CC(C2)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


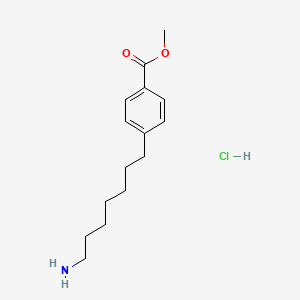
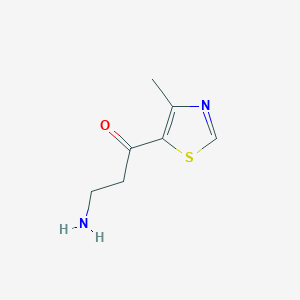
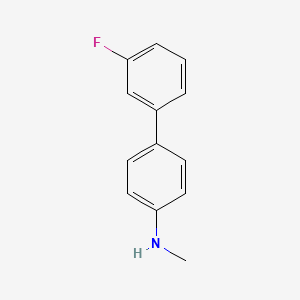
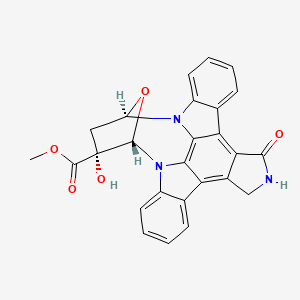
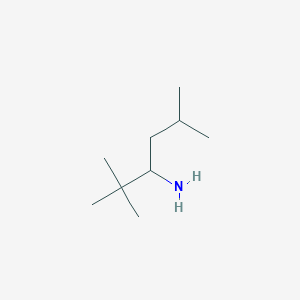
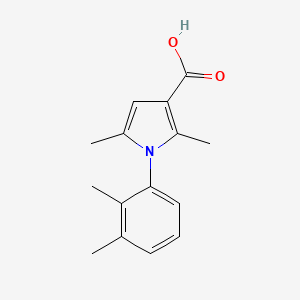
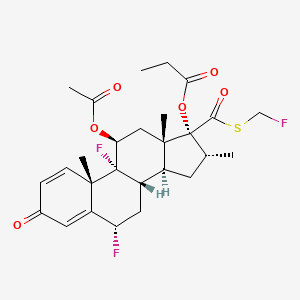
![Tert-butyl N-{[(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptan-2-YL]methyl}carbamate](/img/structure/B13154159.png)
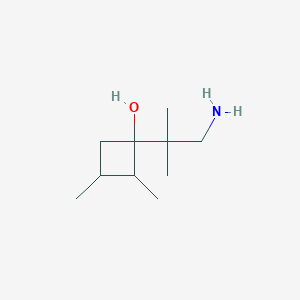
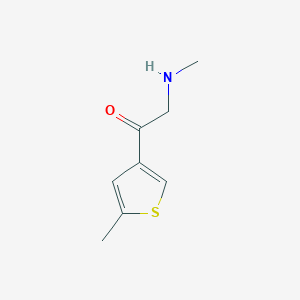
![4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butan-2-one](/img/structure/B13154175.png)
